![molecular formula C17H21N3O3 B2549841 tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate CAS No. 2140305-87-7](/img/structure/B2549841.png)
tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including acylation, nucleophilic substitution, and reduction. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was synthesized from commercially available starting materials through a three-step process with an overall yield of 81% . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be analyzed using various spectroscopic methods, including FT-IR, NMR, and mass spectroscopy. For instance, the vibrational frequencies and optimized geometric parameters of tert-butyl N-(thiophen-2yl)carbamate were calculated using DFT methods, and the results were in good agreement with experimental data . The molecular orbitals, such as HOMO and LUMO, can also be calculated to understand the electronic properties of these compounds .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. For example, they can participate in Cu(I)-catalyzed [3+2] cycloadditions to form cycloadducts , or in directed lithiation reactions to produce substituted products . These reactions are important for the functionalization of the carbamate moiety and the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The metabolism of these compounds can vary significantly among different species, as seen in the study of m-tert.-butylphenyl N-methylcarbamate metabolism in insects and mice . Additionally, the derivatization of carbamates for analytical purposes, such as gas chromatography-mass spectrometry, can be optimized to improve detection limits and recovery rates .
科学的研究の応用
Environmental Occurrence and Fate
Studies on synthetic phenolic antioxidants (SPAs), which are structurally similar or related to tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate, show their widespread use in industrial applications to retard oxidative reactions. These compounds, including tert-butyl derivatives, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and use of personal care products. Toxicity studies suggest some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, highlighting the need for future research to develop SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Degradation and Bioremediation
The fate of fuel oxygenates such as methyl tert-butyl ether (MTBE) in the subsurface is governed by their degradability under various redox conditions. The degradation of MTBE, a compound with similar tert-butyl groups, has been studied extensively, with tert-butyl alcohol (TBA) often found as an accumulating intermediate. Biodegradation of MTBE and TBA under aerobic and anoxic conditions has been reported, although the degradation pathways and rates vary significantly, suggesting site-specific conditions influence degradation efficiency. This underscores the potential for bioremediation strategies in the removal of tert-butyl-containing compounds from contaminated sites (Schmidt et al., 2004).
Applications in Pollution Remediation
Recent advances in the application of polymer membranes for the purification of fuel oxygenated additives highlight the effectiveness of membrane processes in separating organic mixtures containing tert-butyl groups. The review on the pervaporation technique, specifically for methanol/methyl tert-butyl ether (MTBE) separation, demonstrates the utility of polymer membranes in addressing environmental concerns associated with tert-butyl derivatives in fuel additives. This technology presents an efficient and eco-friendly approach to mitigating pollution from such compounds (Pulyalina et al., 2020).
特性
IUPAC Name |
tert-butyl N-[[4-(6-methylpyrazin-2-yl)oxyphenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-9-18-11-15(20-12)22-14-7-5-13(6-8-14)10-19-16(21)23-17(2,3)4/h5-9,11H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULLIBSNRYZAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2549759.png)

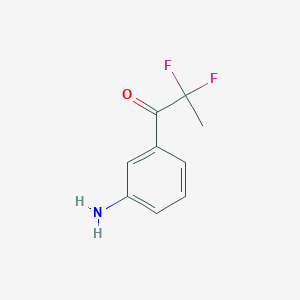
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)
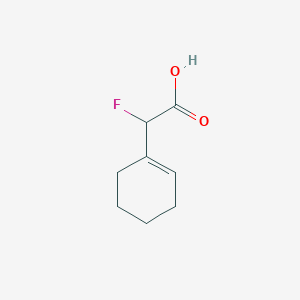
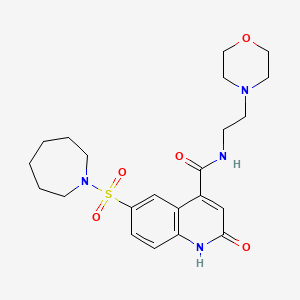
![1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2549771.png)
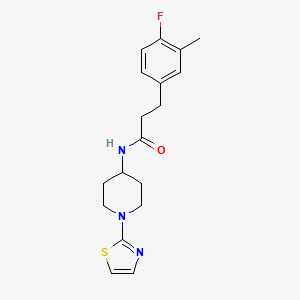
![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549775.png)
![N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2549776.png)

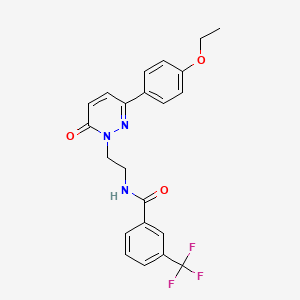
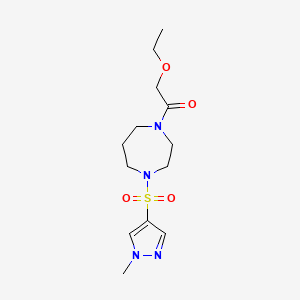
![2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N~1~-(3,5-dimethylphenyl)acetamide](/img/structure/B2549781.png)